1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to apoptosis in cancer cells. It also inhibits the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis, leading to antifungal activity.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to tumor regression. It also has antifungal and antibacterial properties, making it effective against infectious diseases. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine in lab experiments include its stability and purity, making it easy to work with. It also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. The limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine. Some of these include studying its potential as a therapy for other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method can also be optimized to improve the yield and purity of the compound. Overall, 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has great potential as a therapeutic agent and warrants further research.
Synthesis Methods
The synthesis of 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 3-methylbutanoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield after purification. This synthesis method has been optimized to obtain pure and stable 1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine for scientific research applications.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. It also has antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12(2)11-15(20)17-7-9-18(10-8-17)16(21)13-3-5-14(6-4-13)19(22)23/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEGVVMILXCGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.